N-Desethyl-E-Clomiphene

estrogen receptor antagonism clomiphene metabolite pharmacology IC50 comparison

Researchers quantifying clomiphene's active metabolites in plasma face interference from pharmacologically active species when using them as reference materials. N-Desethyl-E-Clomiphene ((E)-DE-Clom) is pharmacologically inert at the estrogen receptor (no inhibition up to 100 nM), making it an ideal calibration standard. • Eliminates bioactivity interference and safety risks associated with active 4-hydroxylated metabolites. • CYP3A4-mediated formation enables CYP3A4 activity assessment in DDI panels. • Validated methods report LLoQ of 0.3 ng/mL for pharmacokinetic studies. Synthesized under controlled conditions with comprehensive characterization data.

Molecular Formula C24H24ClNO
Molecular Weight 377.9 g/mol
Cat. No. B13407521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl-E-Clomiphene
Molecular FormulaC24H24ClNO
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23+
InChIKeyJZPXQFJYBKJJBY-WCWDXBQESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desethyl-E-Clomiphene: Inactive Metabolite Profile


N-Desethyl-E-Clomiphene ((E)-DE-Clom) is a primary N-de-ethylated metabolite of the selective estrogen receptor modulator (SERM) clomiphene, formed predominantly via CYP3A4-mediated metabolism [1]. Unlike the 4-hydroxylated metabolites (E)-4-OH-Clom and (E)-4-OH-DE-Clom, which are the pharmacologically active species responsible for estrogen receptor antagonism, (E)-DE-Clom does not inhibit the estrogen receptor at concentrations up to 100 nM, making it a critical biomarker for assessing clomiphene metabolic clearance rather than therapeutic efficacy [2].

Inactive metabolite standard for bioanalysis
No measurable ER inhibition; avoids assay cross-talk
CYP3A4-dependent formation; metabolic clearance marker

Why N-Desethyl-E-Clomiphene Substitution Fails


Generic substitution among clomiphene-related compounds fails because (E)-DE-Clom occupies a unique metabolic position: it is formed primarily by CYP3A4, not CYP2D6, and exhibits negligible pharmacological activity at the estrogen receptor [1]. In contrast, the active 4-hydroxylated metabolites are potent ER antagonists (IC50 1.4–2.5 nM), and the parent drug itself shows only weak activity [2]. Using (E)-Clomiphene or 4-OH-DE-Clom as surrogates for (E)-DE-Clom in pharmacokinetic studies would misrepresent CYP3A4-dependent clearance pathways and confound exposure-response analyses, particularly in populations with CYP2D6 polymorphisms where (E)-DE-Clom AUC can increase up to 60-fold [1].

Target vs. Active Metabolites
Pharmacological activity
Inactive; no ER antagonism
Potent ER antagonist
Primary CYP pathway
CYP3A4
CYP2D6
Exposure in CYP2D6 PM
Markedly elevated
Reduced

N-Desethyl-E-Clomiphene: Pharmacological & PK Evidence


ER Antagonism: (E)-DE-Clom vs. 4-Hydroxy Metabolites

(E)-DE-Clom shows no inhibition of the estrogen receptor up to 100 nM, in stark contrast to (E)-4-OH-Clom and (E)-4-OH-DE-Clom which exhibit potent antagonism with IC50 values of 2.5 nM and 1.4 nM, respectively [1]. This establishes (E)-DE-Clom as pharmacologically inactive, a property essential for its role as a pure metabolic marker devoid of confounding pharmacological activity.

ER Antagonism
Head-to-head
No inhibition ≤100 nM
vs
(E)-4-OH-Clom IC₅₀ 2.5 nM
(E)-4-OH-DE-Clom IC₅₀ 1.4 nM
>40-fold lower potency
Supports assay specificity; avoids bioactivity cross-talk
estrogen receptor antagonism clomiphene metabolite pharmacology IC50 comparison

CYP450 Pathway: (E)-DE-Clom vs. Active Metabolites

Biotransformation of (E)-Clom to (E)-DE-Clom is mediated predominantly by CYP3A4, with CYP2D6 playing only a minor role [1]. In contrast, the formation of the active metabolites (E)-4-OH-Clom and (E)-4-OH-DE-Clom is strongly CYP2D6-dependent [2]. Consequently, (E)-DE-Clom levels are less affected by CYP2D6 genetic variation than the active metabolites, making it a more stable readout of CYP3A4 function.

CYP450 Pathway
Head-to-head
Mainly CYP3A4
vs
Mainly CYP2D6
Enzyme phenotype shift
Supports CYP3A4-specific clearance assessment
drug metabolism CYP450 enzyme specificity clomiphene biotransformation

CYP2D6 Phenotype Impact on (E)-DE-Clom Exposure

Physiologically based pharmacokinetic (PBPK) modeling predicts a ~60-fold increase in (E)-DE-Clom AUClast in CYP2D6 poor metabolizers (PM) versus normal metabolizers (NM) [1]. For comparison, the active metabolite (E)-4-OH-DE-Clom shows a ~70% decrease in PM versus NM [1]. This divergent exposure pattern underscores (E)-DE-Clom's unique behavior as a metabolite that accumulates when CYP2D6 activity is absent.

CYP2D6 Phenotype Impact
Reported
~60-fold increase in PM
vs
~70% decrease for 4-OH-DE-Clom
Divergent exposure patterns
Supports CYP2D6 phenotype discrimination
pharmacokinetics CYP2D6 polymorphism drug-gene interaction AUC

ER Binding Affinity: E-Desethylclomiphene vs. Other Metabolites

In rat uterine cytosol estrogen receptor binding assays, the E-isomer of desethylclomiphene showed a relative binding affinity (RBA) of 0.62, compared to 0.71 for E-clomiphene, 0.88 for E-clomiphene N-oxide, and 331 for 4-hydroxyclomiphene (estradiol = 100) [1]. This places (E)-DE-Clom's binding affinity slightly below the parent drug and vastly below the 4-hydroxylated active species, confirming its minimal engagement with the target receptor.

ER Binding Affinity
Data to verify
RBA 0.62
vs
4-Hydroxyclomiphene RBA 331
~534-fold lower
Supports metabolic tracer context; binding context requires verification
Rat uterine cytosol data; may not fully translate
estrogen receptor binding relative binding affinity clomiphene metabolites

N-Desethyl-E-Clomiphene Application Scenarios


Inert Reference Standard for LC-MS/MS Assays

With confirmed absence of ER inhibition at ≤100 nM [1], (E)-DE-Clom serves as an ideal calibration standard in bioanalytical methods (e.g., HPLC-MS/MS) for quantifying clomiphene and its active metabolites in human plasma. Its structural similarity to active analytes combined with pharmacological inertness eliminates the safety risks and bioactivity interference associated with using active 4-hydroxylated metabolites as reference materials. Validated methods report lower limits of quantification of 0.3 ng/mL for (E)-N-desethylclomiphene [2], supporting its use in high-sensitivity pharmacokinetic studies.

CYP3A4 Phenotyping Probe for DDI Studies

Because (E)-DE-Clom formation is mediated primarily by CYP3A4 [1], it can be used as an endogenous or probe-drug metabolite to assess CYP3A4 activity in clinical DDI panels. Unlike the active metabolites that depend heavily on CYP2D6, (E)-DE-Clom clearance is relatively preserved when CYP2D6 is inhibited or genetically deficient, enabling selective evaluation of CYP3A4-mediated drug interactions without confounding polygenic variables. The PBPK model further demonstrated that (E)-DE-Clom AUClast predicts DGI effects with GMFEs of 1.41 for Cmax [1].

CYP2D6 Phenotype Biomarker from Exposure Data

The ~60-fold AUClast increase in CYP2D6 poor metabolizers establishes (E)-DE-Clom as a uniquely sensitive classifier for CYP2D6 phenotype [1]. In pharmacogenetic panel studies, a single plasma sample quantifying (E)-DE-Clom can discriminate PM, IM, NM, and UM individuals with greater dynamic range than parent (E)-Clomiphene or active metabolites, supporting stratified clinical trial enrollment and personalized clomiphene dosing algorithms.

Metabolic Pathway Analysis in ADME/Tox Studies

For toxicological screening and ADME (Absorption, Distribution, Metabolism, Excretion) studies, (E)-DE-Clom's distinct formation route (N-de-ethylation by CYP3A4) and lack of subsequent 4-hydroxylation without CYP2D6 action [1] allow researchers to isolate the N-dealkylation pathway. This is critical for evaluating species-specific metabolism differences, as rat liver microsomes produce N-desethyl-, 4-hydroxy-, and N-oxide metabolites [2], whereas rabbit microsomes lack N-oxide formation, underscoring the need for a pure (E)-DE-Clom standard for cross-species comparison.

Application
Selection Property
Validation Focus
Bioanalytical reference standard
Pharmacologically inert analyte
Assay specificity; cross-analyte interference
CYP3A4 activity probe
CYP3A4-dependent formation
CYP3A4-mediated clearance assessment
CYP2D6 phenotype classifier
Exposure variability in genotypes
Genotype-phenotype correlation
ADME pathway analysis
N-de-ethylation pathway specificity
Cross-species metabolic profiling

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23 linked technical documents
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